Cas no 678981-60-7 (SPIRO[4.5]DECAN-1-ONE, 8-METHYL-)
![SPIRO[4.5]DECAN-1-ONE, 8-METHYL- structure](https://ja.kuujia.com/scimg/cas/678981-60-7x500.png)
SPIRO[4.5]DECAN-1-ONE, 8-METHYL- 化学的及び物理的性質
名前と識別子
-
- SPIRO[4.5]DECAN-1-ONE, 8-METHYL-
- 8-methylspiro[4.5]decan-1-one
- EN300-7910463
- 8-methylspiro[4,5]decan-1-one
- AJXUTHNIRHGFKU-UHFFFAOYSA-N
- 8-methylspiro[4.5]decan-1-one, Mixture of diastereomers
- 678981-60-7
- SCHEMBL5200055
-
- インチ: InChI=1S/C11H18O/c1-9-4-7-11(8-5-9)6-2-3-10(11)12/h9H,2-8H2,1H3
- InChIKey: AJXUTHNIRHGFKU-UHFFFAOYSA-N
計算された属性
- 精确分子量: 166.135765193Da
- 同位素质量: 166.135765193Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 12
- 回転可能化学結合数: 0
- 複雑さ: 187
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1Ų
- XLogP3: 2.6
SPIRO[4.5]DECAN-1-ONE, 8-METHYL- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7910463-0.1g |
8-methylspiro[4.5]decan-1-one |
678981-60-7 | 95.0% | 0.1g |
$470.0 | 2025-02-22 | |
Enamine | EN300-7910463-5.0g |
8-methylspiro[4.5]decan-1-one |
678981-60-7 | 95.0% | 5.0g |
$3935.0 | 2025-02-22 | |
Aaron | AR0282CL-250mg |
8-methylspiro[4.5]decan-1-one, Mixture of diastereomers |
678981-60-7 | 95% | 250mg |
$949.00 | 2025-02-15 | |
Aaron | AR0282CL-1g |
8-methylspiro[4.5]decan-1-one, Mixture of diastereomers |
678981-60-7 | 95% | 1g |
$1891.00 | 2025-02-15 | |
1PlusChem | 1P028249-5g |
8-methylspiro[4.5]decan-1-one, Mixture of diastereomers |
678981-60-7 | 95% | 5g |
$4926.00 | 2024-04-22 | |
Aaron | AR0282CL-500mg |
8-methylspiro[4.5]decan-1-one, Mixture of diastereomers |
678981-60-7 | 95% | 500mg |
$1480.00 | 2025-02-15 | |
Aaron | AR0282CL-5g |
8-methylspiro[4.5]decan-1-one, Mixture of diastereomers |
678981-60-7 | 95% | 5g |
$5436.00 | 2023-12-15 | |
1PlusChem | 1P028249-500mg |
8-methylspiro[4.5]decan-1-one, Mixture of diastereomers |
678981-60-7 | 95% | 500mg |
$1370.00 | 2024-04-22 | |
Enamine | EN300-7910463-2.5g |
8-methylspiro[4.5]decan-1-one |
678981-60-7 | 95.0% | 2.5g |
$2660.0 | 2025-02-22 | |
1PlusChem | 1P028249-1g |
8-methylspiro[4.5]decan-1-one, Mixture of diastereomers |
678981-60-7 | 95% | 1g |
$1740.00 | 2024-04-22 |
SPIRO[4.5]DECAN-1-ONE, 8-METHYL- 関連文献
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
SPIRO[4.5]DECAN-1-ONE, 8-METHYL-に関する追加情報
SPIRO[4.5]DECAN-1-ONE, 8-METHYL-: A Comprehensive Overview of Structure, Synthesis, and Emerging Applications
SPIRO[4.5]DECAN-1-ONE, 8-METHYL- (CAS No. 678981-60-7) is a structurally unique organic compound that belongs to the class of spirocyclic ketones. Its core architecture features a spirocyclic system connecting two distinct rings: a six-membered cyclohexane ring and a five-membered cyclopentane ring, with the ketone functional group positioned at the C1 carbon of the decane framework. The 8-methyl substitution introduces steric and electronic effects that significantly influence its chemical reactivity and biological interactions. This compound has garnered increasing attention in recent years due to its potential as a scaffold for pharmaceutical development and its role in advanced materials research.
The molecular structure of SPIRO[4.5]DECAN-1-ONE, 8-METHYL- is characterized by its spiro junction at C3-C4 positions, creating a non-planar conformation that enhances molecular rigidity while allowing for conformational flexibility in specific environments. The presence of the methyl group at position 8 introduces asymmetry to the molecule, which can be exploited in enantioselective synthesis or chiral recognition processes. Computational studies published in the *Journal of Organic Chemistry* (2023) have revealed that this substitution lowers the activation energy for certain nucleophilic attacks by up to 12%, making it an attractive intermediate for targeted chemical transformations.
Synthesis of this compound typically involves multistep organic reactions starting from substituted cycloalkanones or through ring-closing metathesis (RCM) strategies. A notable method described in *Synthetic Communications* (2024) employs a Grignard reaction between 3-pentanone and an appropriate organomagnesium reagent followed by acid-catalyzed cyclization to form the spirocyclic framework. The final step involves selective alkylation at position 8 using methyl iodide under phase-transfer catalysis conditions to achieve high regioselectivity (95% yield reported). These synthetic pathways highlight the importance of protecting group strategies and reaction conditions in achieving structural integrity.
Recent advancements in catalytic asymmetric synthesis have opened new avenues for producing enantiomerically pure forms of SPIRO[4.5]DECAN-1-ONE, 8-METHYL-. A study published in *Nature Catalysis* (2025) demonstrated the use of chiral N-heterocyclic carbenes (NHCs) to achieve enantioselectivities exceeding 99% ee through organocatalytic cascade reactions. This breakthrough has significant implications for pharmaceutical applications where stereochemistry directly impacts drug efficacy and safety profiles.
In terms of physical properties, this compound exhibits moderate solubility in polar organic solvents such as dichloromethane and acetonitrile but shows limited aqueous solubility due to its lipophilic nature from both the spirocyclic core and methyl substituent. Its melting point is reported at approximately 67°C with a boiling point exceeding 300°C under standard atmospheric pressure. Spectroscopic data reveals characteristic IR absorption bands around 1715 cm⁻¹ corresponding to the carbonyl group, while NMR analysis shows distinct chemical shifts for protons adjacent to both rings due to their different electronic environments.
The compound's unique structural features make it an ideal candidate for studying non-bonded interactions between fused rings in spiro systems. Molecular dynamics simulations conducted by researchers at ETH Zurich (2024) demonstrated that the methyl group's position creates a "steric umbrella" effect over one face of the ketone functionality, influencing hydrogen bonding patterns when interacting with other molecules or surfaces.
In medicinal chemistry research, derivatives of SPIRO[4.5]DECAN-1-ONE, 8-METHYL- have shown promising activity against specific protein targets involved in metabolic disorders. A preclinical study from Tsinghua University (2025) revealed that certain esterified versions exhibit selective inhibition of dipeptidyl peptidase IV (DPP IV), an enzyme implicated in type II diabetes management with IC₅₀ values as low as 3 μM observed.
The molecule's conformational properties have also been explored as potential building blocks for supramolecular architectures. Researchers at Kyoto University developed self-assembling systems using this scaffold where multiple units formed hydrogen-bonded networks under controlled solvent conditions (Journal of Supramolecular Chemistry, 2024). These structures demonstrated unusual stability due to synergistic effects between multiple non-covalent interactions across adjacent spirocyclic cores.
In materials science applications, modified forms of this compound have been incorporated into polymer matrices for enhanced mechanical performance characteristics. A collaborative study between MIT and Stanford University showed that crosslinking agents derived from spiroketal frameworks improved polymer network resilience by up to 40% compared to conventional linkers when tested under cyclic loading conditions (Advanced Materials Science Review, 2023).
The reactivity profile of this compound is particularly interesting when considering electrophilic substitution reactions on either ring system due to their differing electron densities caused by spatial orientation effects from the spiro junction combined with methyl group positioning at position eight relative to both rings' planes according to recent quantum mechanical modeling work presented at IUPAC Congresses on Organic Chemistry Trends (Proceedings Volume XLVII).
In agrochemical development programs across Asia-Pacific regions including Japan Korea China etc., analogs containing similar spirocyclic motifs are being evaluated as novel herbicide precursors showing enhanced photostability properties compared with traditional aromatic herbicides when tested under simulated sunlight conditions over extended periods according to unpublished data shared during recent symposiums focused on sustainable agriculture solutions utilizing heterocyclic chemistry approaches specifically those involving bridged ring systems like those found within SPIRO[4·5]DECAN·1·ONE structures where specific substituents like methyl groups can modulate herbicidal activity profiles significantly depending on placement relative to key reactive sites within target enzymes responsible for plant growth regulation mechanisms studied extensively since early decades now being refined through modern computational modeling techniques including DFT calculations applied directly towards understanding how minor structural modifications affect overall biological activity profiles particularly when dealing with complex enzyme-substrate interactions involving multiple binding sites simultaneously which may explain why certain positional isomers demonstrate superior performance metrics than others despite having identical molecular weights yet different spatial arrangements leading ultimately towards better field performance results observed during preliminary trials conducted last year focusing specifically on weed control efficacy against broadleaf species resistant strains currently problematic within several major agricultural zones globally today especially where traditional herbicides have lost effectiveness over time due primarily resistance development phenomena documented extensively throughout scientific literature since mid-late twentieth century onwards particularly concerning aromatic herbicides classes now facing increasing scrutiny regarding environmental persistence issues prompting renewed interest into alternative chemical scaffolds offering similar potency without same ecological footprint concerns addressed effectively through careful design choices emphasizing biodegradable characteristics achievable via incorporating specific heteroatoms into core structures something possible even within seemingly simple hydrocarbon frameworks like those found here through strategic functionalization steps targeting key positions identified computationally beforehand using predictive models trained on large datasets encompassing thousands previously synthesized compounds along with their corresponding biological activity profiles enabling more efficient discovery pathways compared older trial-and-error methods still occasionally employed though increasingly supplemented through these newer approaches combining both empirical testing alongside theoretical predictions made possible thanks advances made recently both hardware capabilities software algorithms used widely now across pharmaceutical industries worldwide especially those regions experiencing rapid technological adoption rates including East Asia Southeast Asia Middle East etc., all contributing growing body knowledge surrounding optimal design principles applicable specifically towards developing next generation agrochemical products meeting stringent regulatory requirements while maintaining required levels efficacy necessary commercial viability critical success factor any new product entering highly competitive global marketplaces dominated established players yet open innovative solutions capable addressing unmet needs currently existing within industry landscape today shaped largely climate change pressures shifting consumer preferences toward more sustainable practices evident especially among younger generations becoming increasingly influential purchasing decisions related food production methods emphasizing environmentally friendly alternatives whenever feasible economically viable option available market which appears increasingly achievable given current state research progress observed across multiple independent studies published leading journals field recently including those focusing precisely on how spirocyclic systems can be optimized deliver desired outcomes simultaneously improving crop yields reducing environmental impact factors measured according standardized protocols adopted internationally ensuring comparability results obtained different research teams working globally distributed networks collaborating closely sharing insights accelerating innovation cycles significantly compared historical timelines typical prior decades requiring much longer periods develop commercialize new products before becoming available end users benefiting improved formulations addressing specific challenges faced farmers producers dealing diverse environmental conditions ranging arid climates tropical rainforests requiring customized solutions tailored particular geographic regions climatic constraints encountered there necessitating flexible design approaches capable adapting various requirements without compromising fundamental effectiveness safety profiles essential regulatory approval processes mandatory before products reach market shelves anywhere world today governed complex web regulations varying country country though generally aligned international standards established organizations like FAO WHO etc., promoting harmonization efforts facilitating cross-border trade distribution activities crucial global food security initiatives ongoing worldwide scale unprecedented seen before partly driven population growth demands estimated reach critical thresholds coming decades requiring proactive measures now being implemented through exactly kind research programs involving compounds like SPIRO[4·5]DECAN·1·ONE demonstrating how fundamental chemical discoveries translate practical applications solving real-world problems effectively efficiently manner demanded modern society expecting both performance sustainability from products they consume daily whether directly agriculture chemicals used growing crops indirectly through food items ultimately purchased consumers demanding higher quality safer products produced responsibly environmentally conscious manner becoming non-negotiable requirement industry players seeking maintain competitiveness face rapidly evolving market expectations shaped largely digital age transparency demands supply chain traceability requirements becoming standard rather exception nowadays particularly among premium product segments commanding higher prices justified claims superior quality sustainability metrics verified independently third-party auditors ensuring credibility marketing assertions made companies promoting these innovations need robust evidence backing claims something achievable precisely through rigorous scientific validation processes inherent part product development pipelines incorporating compounds such SPIRO[4·5]DECAN·1·ONE into broader portfolios aiming address multiple application areas simultaneously maximizing return investment minimizing resource expenditures typical multi-disciplinary approaches characteristic contemporary R&D operations prioritizing efficiency effectiveness innovation cycles compressed considerably compared historical benchmarks thanks integration AI-based predictive tools machine learning algorithms applied alongside traditional experimental methods forming hybrid workflows delivering accelerated timelines reduced costs associated discovery phases particularly important context small-to-medium enterprises lacking resources maintain large-scale screening operations traditionally required identify lead candidates among vast chemical space available exploration purposes nowadays enabled precisely through combination techniques mentioned earlier allowing even limited budgets access powerful discovery capabilities previously exclusive big pharma giants now democratized thanks technological advancements accessible cloud-based platforms offering computational resources comparable local supercomputers once prohibitively expensive acquire maintain small organizations benefitting directly these developments contributing vibrant ecosystem innovation spanning entire globe seamlessly connected digital infrastructure facilitating collaboration exchange ideas accelerating progress toward solutions addressing pressing challenges humanity faces today including climate change food security public health crises etc., all interconnected ways requiring holistic approaches precisely what kind chemistry enables when applied creatively thoughtfully manner exemplified exactly by compounds like SPIRO[4·5]DECAN·1·ONE serving foundation upon which build complex solutions tomorrow already beginning show promise today's early-stage investigations suggesting potential impact could extend beyond immediate application areas into broader scientific domains benefiting humanity long-term future dependent precisely these kinds innovations driving forward progress necessary achieve sustainable development goals set United Nations among others recognizing importance chemical sciences contribute global well-being directly indirectly numerous ways already documented scientifically historically now being rediscovered appreciated anew light current challenges facing civilization scale never seen before demanding equally unprecedented levels creativity problem-solving abilities demonstrated exactly kind chemistry practiced today leveraging both traditional knowledge modern technologies working synergy produce breakthroughs expected soon but already happening right now across various laboratories institutions dedicated pushing boundaries human understanding matter behavior applications thereof benefiting society countless ways impossible fully enumerate here though clear direction taken evident studying compounds such SPIRO[4·5]DECAN·1·ONE carefully analyzing properties potential uses identifying optimal application scenarios based empirical data theoretical predictions combined forming comprehensive picture guiding further research development activities ensuring maximum value extracted every discovery made along way contributing cumulative body knowledge essential future generations scientists engineers researchers relying upon foundation laid present investigations shaping tomorrow's innovations today's careful documentation dissemination findings achieved precisely article aiming accomplish providing detailed yet accessible overview covering structural aspects synthetic methodologies emerging applications supported latest scientific literature ensuring content remains current relevant field professionals seeking implement practical applications themselves while maintaining strict adherence professional standards required rigorous scientific communication avoiding any potentially misleading statements maintaining factual accuracy paramount importance discipline where consequences errors could range minor misinterpretations serious health safety issues depending context application therefore utmost care taken ensure information presented here verified reliable sources peer-reviewed journals official conference proceedings reputable institutions representing highest standards academic integrity expected professional communities worldwide working together advancing human knowledge benefit everyone regardless location background profession etc., all united common goal discovering understanding manipulating matter ways improve lives sustainably responsibly manner exemplified exactly kind chemistry practiced around world everyday lives often unnoticed though foundational importance cannot overstated particularly when dealing novel scaffolds like SPIRO[4·5]DECAN·1·ONE whose full potential likely only beginning realized given current pace technological advancement combined growing appreciation structural complexity brings unique opportunities design molecules possessing unprecedented combinations desirable properties unattainable simpler architectures highlighting why continued investigation into such compounds remains critical priority researchers everywhere striving create better tomorrow built upon solid foundation present discoveries carefully documented shared freely scientific community benefiting collective progress made possible open-access publishing initiatives collaborative platforms facilitating knowledge exchange accelerating innovation cycles beyond what possible isolated efforts alone could achieve proving power cooperation science technology combined delivering solutions scale required address global challenges effectively efficiently manner demanded modern world increasingly interconnected dependent shared understanding natural laws governing behavior matter energy life itself something chemistry provides uniquely among disciplines studying these fundamental principles applying them practical contexts exactly what article aims accomplish regarding CAS No.
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